![molecular formula C12H20O2 B13197305 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C12H20O2 It is characterized by its unique spirocyclic structure, which includes a bicyclo[510]octane core fused with an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the spirocyclic structure through the formation of new carbon-oxygen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated spirocyclic compounds.
Applications De Recherche Scientifique
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as its use as a scaffold for drug development, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism by which 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure provides stability and reactivity at specific positions, allowing for targeted transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, it is used as a bioisostere in drug discovery.
Uniqueness
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] stands out due to its spirocyclic structure, which provides unique reactivity and stability
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C12H20O2/c1-11(2)12(5-6-13-11)4-3-9-7-10(9)8-14-12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
LOGSGUAJSGXUPC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCC3CC3CO2)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


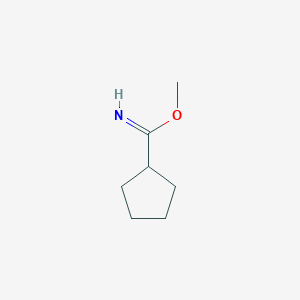
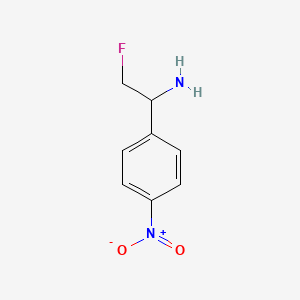
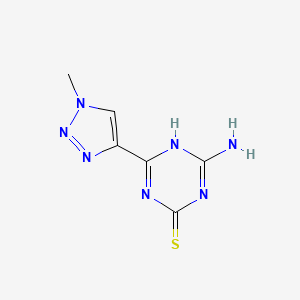
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)


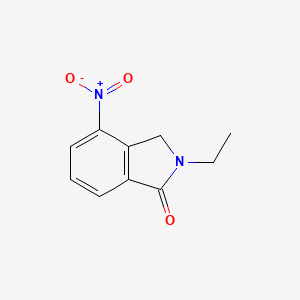
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
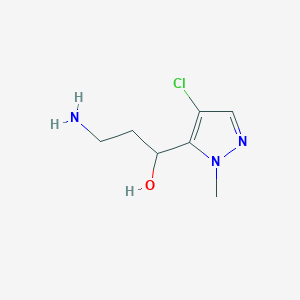
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
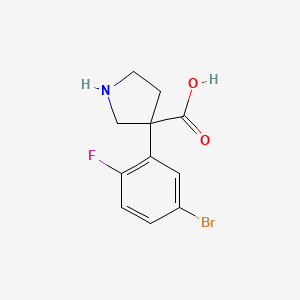
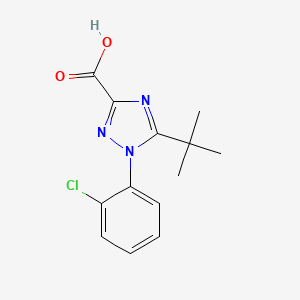
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
